molecular formula C22H38N4O5S B13831574 6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid

6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid

Cat. No.: B13831574
M. Wt: 470.6 g/mol
InChI Key: SRKRKWYAHKIBEW-BATSVXPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Biotinylcaproylaminocaproic Acid involves the attachment of biotin to two long-chain hydrocarbon linkers. One common method involves the reaction of biotin with ε-aminocaproic acid and hexanoic acid under specific conditions . The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of N-Biotinylcaproylaminocaproic Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Biotinylcaproylaminocaproic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Biotinylcaproylaminocaproic Acid with modified functional groups. These derivatives are often used in further chemical and biological studies .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Biotinylcaproylaminocaproic Acid is unique due to its long-chain hydrocarbon linkers, which enhance the binding efficiency of the biotin tag to streptavidin or avidin. This feature makes it particularly useful in applications where reduced steric hindrance is essential for efficient binding .

Properties

Molecular Formula

C22H38N4O5S

Molecular Weight

470.6 g/mol

IUPAC Name

6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid

InChI

InChI=1S/C22H38N4O5S/c27-18(23-14-8-2-4-12-20(29)30)10-3-1-7-13-24-19(28)11-6-5-9-17-21-16(15-32-17)25-22(31)26-21/h16-17,21H,1-15H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t16?,17-,21?/m0/s1

InChI Key

SRKRKWYAHKIBEW-BATSVXPKSA-N

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)NC(=O)N2

Origin of Product

United States

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